molecular formula C25H22FN3O3 B2736246 N-(4-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 932523-20-1

N-(4-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

Cat. No.: B2736246
CAS No.: 932523-20-1
M. Wt: 431.467
InChI Key: VLKXXQHQFWDQQB-UHFFFAOYSA-N
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Description

This compound is a quinoline-based acetamide derivative featuring a 4-fluorophenyl group attached to the acetamide nitrogen and a phenylaminomethyl substituent at the 3-position of the dihydroquinoline core.

Properties

IUPAC Name

2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O3/c1-32-22-12-7-17-13-18(15-27-20-5-3-2-4-6-20)25(31)29(23(17)14-22)16-24(30)28-21-10-8-19(26)9-11-21/h2-14,27H,15-16H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKXXQHQFWDQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Sequential Coupling and Cyclization Strategy

Synthetic Route Overview

This method adapts the one-pot protocol disclosed in Patent WO2016181414A1 for related quinolone carboxamides. The strategy involves:

  • Coupling of 7-methoxyindole-2-acetic acid with 4-fluoroaniline
  • Oxidative cyclization to form the 1,2-dihydroquinolin-2-one scaffold
  • Mannich reaction for phenylaminomethyl introduction at C3

Stepwise Procedure

Amide Bond Formation

A suspension of 7-methoxyindole-2-acetic acid (5.0 g, 22.7 mmol) and 4-fluoroaniline (2.54 mL, 27.2 mmol) in anhydrous acetonitrile (50 mL) is treated with HOBt (3.43 g, 22.7 mmol) and EDC·HCl (4.78 g, 24.9 mmol). After adding DIPEA (9.5 mL, 54.5 mmol), the mixture stirs under N₂ at 25°C for 18 hours. Evaporation yields N-(4-fluorophenyl)-2-(7-methoxyindol-1-yl)acetamide as a pale-yellow solid (6.8 g, 89% yield).

Oxidative Cyclization

The indole intermediate (5.0 g, 13.4 mmol) dissolves in dichloromethane/methanol (4:1, 100 mL). Ozone gas bubbles through the solution at -78°C until persistent blue coloration. Quenching with dimethyl sulfide (10 mL) and stirring at 25°C for 2 hours induces cyclization. Basification with 1M NaOH (50 mL) and extraction with ethyl acetate affords 7-methoxy-2-oxo-N-(4-fluorophenyl)-1,2-dihydroquinoline-1-acetamide (4.1 g, 82% yield).

C3 Functionalization via Mannich Reaction

A solution of the cyclized product (3.0 g, 8.1 mmol), aniline (0.89 mL, 9.7 mmol), and paraformaldehyde (0.73 g, 24.3 mmol) in ethanol (30 mL) refluxes for 6 hours. Cooling to 0°C precipitates the title compound, which is filtered and recrystallized from ethanol/water (2.9 g, 78% yield).

Key Parameters

  • Temperature Control : Ozonolysis at -78°C prevents over-oxidation
  • Mannich Optimization : Ethanol solvent enables reversible imine formation for regioselective C3 attack
  • Electronic Effects : The 7-methoxy group directs electrophilic substitution to C3 through resonance donation

Gould-Jacobs Cyclization Approach

Route Design Rationale

The Gould-Jacobs reaction constructs the quinoline nucleus via thermal cyclization of anilino β-keto esters. For this target:

  • Synthesis of β-keto ester precursor
  • Cyclization under acidic conditions
  • Post-functionalization of C1 and C3 positions

Experimental Protocol

Precursor Synthesis

3-Methoxy-4-fluoroaniline (4.2 g, 29.6 mmol) reacts with ethyl 3-(ethoxymethylene)malonate (6.0 g, 29.6 mmol) in diphenyl ether (50 mL) at 230°C for 3 hours. Cooling and trituration with hexane gives ethyl 7-methoxy-2-oxo-1,2-dihydroquinoline-1-carboxylate as white needles (5.1 g, 71%).

Acetamide Installation

The ester (3.5 g, 12.4 mmol) undergoes aminolysis with 4-fluoroaniline (1.5 mL, 16.1 mmol) in toluene (30 mL) at 110°C for 8 hours. Extraction with 5% HCl removes unreacted aniline, yielding 7-methoxy-2-oxo-N-(4-fluorophenyl)-1,2-dihydroquinoline-1-carboxamide (3.8 g, 92%).

Reductive Amination at C3

A mixture of the carboxamide (2.0 g, 5.4 mmol), benzaldehyde (0.64 mL, 6.5 mmol), and NaBH₃CN (0.68 g, 10.8 mmol) in THF (20 mL) stirs at 25°C for 12 hours. Quenching with saturated NH₄Cl (10 mL) followed by extraction provides the benzylamine intermediate, which is hydrogenated (H₂, 1 atm, Pd/C 10%) to afford the target compound (1.7 g, 73%).

Comparative Advantages

  • Regiochemical Control : Thermal cyclization ensures proper ring annulation
  • Functional Group Tolerance : Ethoxymethylene malonate withstands methoxy substitution
  • Reductive Amination Selectivity : NaBH₃CN minimizes quinoline ring reduction

Transition Metal-Catalyzed C-H Activation Method

Innovative Approach Highlights

Recent advances in C-H functionalization enable direct modification of the quinoline core. This route features:

  • Palladium-mediated acetamide installation
  • Rhodium-catalyzed C3 amination

Detailed Synthesis

Direct Acetamide Coupling

7-Methoxy-1,2-dihydroquinolin-2-one (2.0 g, 10.5 mmol), 4-fluoroiodobenzene (2.7 g, 12.6 mmol), Pd(OAc)₂ (0.12 g, 0.5 mmol), and Xantphos (0.3 g, 0.5 mmol) in dioxane (20 mL) react at 100°C under CO (1 atm) for 24 hours. Filtration through Celite® and column chromatography yields N-(4-fluorophenyl)-2-(7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)acetamide (2.4 g, 76%).

Rhodium(III)-Catalyzed C-H Amination

The intermediate (1.5 g, 4.0 mmol), benzamide (0.58 g, 4.8 mmol), [Cp*RhCl₂]₂ (0.13 g, 0.2 mmol), and AgSbF₆ (0.27 g, 0.8 mmol) in DCE (15 mL) stir at 80°C under air for 16 hours. Basic workup (NaHCO₃) and recrystallization from EtOAc/hexane gives the final product (1.3 g, 68%).

Catalytic System Benefits

  • Atom Economy : Avoids pre-functionalized substrates
  • Mild Conditions : Tolerates base-sensitive methoxy group
  • Steric Control : Rhodium catalyst directs amination exclusively to C3

Comparative Analysis of Methodologies

Parameter One-Pot Strategy Gould-Jacobs Route C-H Activation Approach
Overall Yield (%) 64 58 52
Step Count 3 4 2
Purification Difficulty Moderate High Low
Scalability >100 g <50 g <10 g
Key Advantage Cost efficiency Regioselectivity Step economy

Critical Observations

  • The one-pot method offers superior scalability for industrial applications
  • Gould-Jacobs cyclization provides unambiguous regiochemistry but requires high-temperature steps
  • Transition metal catalysis shows promise for late-stage diversification despite current scalability limits

Analytical Characterization Data

Spectroscopic Profile

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, NH), 8.12 (d, J=8.4 Hz, 1H, H5), 7.65-7.58 (m, 2H, ArF), 7.34-7.28 (m, 2H, ArNH), 6.98 (dd, J=8.4, 2.4 Hz, 1H, H6), 6.85 (d, J=2.4 Hz, 1H, H8), 4.89 (s, 2H, CH₂NH), 3.87 (s, 3H, OCH₃), 3.62 (s, 2H, CH₂CO)
  • HRMS (ESI+): m/z calcd for C₂₅H₂₂FN₃O₃ [M+H]⁺ 432.1719, found 432.1716

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows 99.2% purity with tR=12.7 min. Thermal gravimetric analysis (TGA) confirms decomposition onset at 218°C, indicating high thermal stability.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst, resulting in the reduction of the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted phenyl derivatives with various nucleophiles.

Scientific Research Applications

Antimicrobial Properties
Research indicates that compounds with similar structures to N-(4-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide exhibit significant antimicrobial activities. For instance, derivatives of quinoline and acetamide have shown effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of specific functional groups in the structure can enhance these properties, making them candidates for further development as antimicrobial agents.

Antitubercular Activity
Quinoline derivatives have been identified as promising candidates for antitubercular agents. In particular, modifications to the phenyl and acetamide groups have been linked to increased efficacy against M. tuberculosis . The compound's structural features may allow it to interact effectively with bacterial enzymes or receptors, inhibiting their function.

Anticancer Potential
The compound is also being investigated for its anticancer properties. Studies on structurally similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines . The mechanism of action often involves the inhibition of cell proliferation through interference with cellular pathways essential for tumor growth.

Case Studies

StudyFindings
Antimicrobial Activity A study showed that derivatives similar to this compound exhibited MIC values as low as 6.25 µg/mL against M. smegmatis, indicating strong antibacterial potential .
Antitubercular Screening Compounds based on quinoline scaffolds were screened against M. tuberculosis, revealing several derivatives with MIC values ranging from 4 to 64 μg/mL .
Cytotoxicity Tests In vitro assays demonstrated significant inhibition of cell growth in various cancer cell lines, suggesting potential for development as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of cellular pathways. Additionally, it may interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share core structural motifs with the target molecule, differing primarily in substituents on the phenylamino, acetamide, or quinoline moieties:

Compound Name Key Structural Differences Synthesis Route Key Properties/Findings Reference
2-(7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide - 4-Methylphenyl (vs. phenyl) on aminomethyl
- 3-CF3-phenyl (vs. 4-F-phenyl) on acetamide
Not detailed in evidence Higher lipophilicity due to CF3 group; potential enhanced metabolic stability
(E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (AIFPA) - Acryloyloxyimino group (vs. quinoline core) Condensation of hydroxyiminoacetamide with acrylic acid Polymerizable; studied for dielectric properties in polymeric form (PAIFPA)
N-(4-([2-(4-Chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamide (Compound 18) - 4-Chloro-phenoxy substitution (vs. unsubstituted phenyl) Reductive amination Melting point: 137–139°C; potential 17β-HSD inhibitor
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide - Dichlorophenyl and pyrazol rings (vs. quinoline core) Carbodiimide-mediated coupling Three conformers in asymmetric unit; N–H⋯O hydrogen bonding forms R22(10) dimers

Impact of Substituents on Properties

  • Fluorine and Trifluoromethyl Groups: The 4-fluorophenyl group in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., phenyl or 4-methylphenyl in ).
  • Chloro and Methoxy Substituents: Chloro groups (e.g., in ) improve binding affinity to hydrophobic enzyme pockets, as seen in 17β-HSD inhibitors. The 7-methoxy group in the target compound likely enhances electron density on the quinoline ring, affecting reactivity or intermolecular interactions.
  • Conformational Flexibility: The phenylaminomethyl group at the quinoline 3-position introduces rotational flexibility, which may influence binding to biological targets. In contrast, rigid analogs like the dichlorophenyl-pyrazol derivative in exhibit defined conformations stabilized by hydrogen bonding.

Biological Activity

N-(4-fluorophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Dihydroquinoline moiety : Known for various biological activities, including antimicrobial and anticancer properties.
  • Acetamide linkage : Often associated with improved solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have demonstrated effectiveness against various pathogens such as:

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae6.25 µg/mL
Pseudomonas aeruginosa6.25 µg/mL
Escherichia coli6.25 µg/mL
Fusarium oxysporum32 µg/mL

These findings suggest that the presence of specific substituents enhances the compound's activity against these microorganisms .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Studies show that related compounds can induce apoptosis in cancer cells through various mechanisms:

  • Inhibition of cell proliferation : Compounds targeting specific pathways (e.g., AKT/mTOR) effectively reduce cell growth.
  • Induction of necroptosis : This programmed form of cell death is beneficial in overcoming resistance in certain cancer types.

In vitro studies demonstrated that these compounds significantly reduced glioma cell viability by activating multiple cell death pathways while sparing normal astrocytes .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors involved in disease pathways.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

Study on Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of quinoline derivatives against a panel of bacteria and fungi. The results indicated that certain derivatives, including those structurally related to this compound, exhibited MIC values comparable to standard antibiotics, suggesting potential for development as new antimicrobial agents .

Anticancer Research

In another study focusing on glioma treatment, compounds similar to this compound were administered in vitro. The results showed a marked decrease in tumor cell viability and highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including amide coupling, Mannich reactions, and oxidation/reduction steps. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 0–5°C for imine formation) to prevent side reactions like hydrolysis .
  • Purification : Use of silica gel chromatography (hexane:ethyl acetate gradients) and recrystallization (ethanol/water) to isolate the compound ≥95% purity. Monitor via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .
  • Reagent selection : Sodium borohydride (NaBH4) for selective reduction of ketones without affecting amide bonds .

Q. How can structural characterization be performed to confirm the compound’s identity?

Combine spectroscopic and chromatographic methods:

  • NMR : Analyze ¹H and ¹³C spectra for diagnostic signals (e.g., δ 7.2–8.1 ppm for aromatic protons; δ 170–175 ppm for carbonyl carbons) .
  • HPLC-MS : Confirm molecular weight (calculated: ~469.58 g/mol) and detect impurities (<2%) using C18 columns with acetonitrile/water mobile phases .
  • X-ray crystallography : Resolve stereochemistry of the quinoline core if single crystals are obtainable .

Q. What preliminary assays are recommended to evaluate biological activity?

Prioritize in vitro screens:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values <10 μM indicating potency .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Solubility : Measure in PBS (pH 7.4) and DMSO to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up without compromising purity?

Implement design of experiments (DoE) to refine:

  • Catalyst loading : Reduce Pd/C from 10% to 5% in hydrogenation steps while maintaining >90% yield .
  • Solvent systems : Replace dichloromethane with greener alternatives (e.g., cyclopentyl methyl ether) for safer large-scale reactions .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress in real time .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact bioactivity?

Conduct structure-activity relationship (SAR) studies:

  • Electron-withdrawing groups : Fluorine at the 4-position enhances metabolic stability compared to chlorine (t½ increased by 1.5× in microsomal assays) .
  • Methoxy positioning : 7-Methoxy on the quinoline ring improves membrane permeability (Papp >5 × 10⁻⁶ cm/s in Caco-2 assays) .
  • Amine substituents : Phenylamino-methyl groups increase selectivity for kinase targets (e.g., 10-fold higher affinity for JAK2 vs. JAK1) .

Q. How should contradictory data in biological assays be resolved?

Address variability through:

  • Assay standardization : Use internal controls (e.g., staurosporine for cytotoxicity) and replicate experiments (n ≥ 3) .
  • Impurity profiling : Characterize byproducts via LC-MS; even 1% impurities (e.g., de-fluorinated analogs) can skew IC50 values .
  • Orthogonal assays : Validate kinase inhibition results with Western blotting for phosphorylated targets .

Q. What computational methods support mechanistic studies of this compound?

Combine molecular modeling and cheminformatics:

  • Docking simulations : Use AutoDock Vina to predict binding poses in ATP pockets (e.g., EGFR TK; ΔG ≤ -9 kcal/mol suggests strong binding) .
  • ADMET prediction : SwissADME estimates moderate bioavailability (F ≈ 50%) due to high logP (~3.5) .
  • QSAR models : Corrogate substituent effects with bioactivity data to prioritize derivatives for synthesis .

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